4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Structural Characterization
Molecular Formula and IUPAC Nomenclature
The compound’s molecular formula is C₁₁H₁₄N₄S , derived from its structural components: a 1,2,4-triazole core, an allyl group (–CH₂CH₂CH₂), and a 1-methyl-1H-pyrrol-2-ylmethyl substituent. Its IUPAC name, 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol , reflects the substituents’ positions on the triazole ring and the presence of the thiol group (-SH) at position 3.
| Component | Role in Structure | Position |
|---|---|---|
| 1,2,4-Triazole ring | Central heterocyclic scaffold | Core |
| Allyl group (–CH₂CH=CH₂) | Substituent at position 4 | C4 |
| Pyrrol-2-ylmethyl group | Substituent at position 5 | C5 |
| Thiol group (–SH) | Functional group at position 3 | C3 |
Stereochemical Features and Tautomeric Forms
The triazole-thiol system exhibits tautomerism between the thiol (–SH) and thione (–S) forms, influenced by electronic and steric factors. In this compound, the thiol form is stabilized by resonance within the triazole ring and hydrogen bonding with adjacent nitrogen atoms.
Key Stereochemical Aspects:
- Planar Triazole Ring : The triazole ring adopts a planar geometry due to conjugation across nitrogen atoms, with substituents arranged in a staggered conformation to minimize steric strain.
- Pyrrol-2-ylmethyl Group Orientation : The pyrrol-2-ylmethyl substituent at C5 adopts a chair-like conformation to optimize spatial arrangement with the allyl group at C4.
- Tautomer Population : High-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) studies suggest a predominance of the thiol tautomer in the gas phase, as evidenced by distinct fragmentation patterns compared to thione analogs.
X-Ray Crystallographic Analysis
While no direct crystallographic data exists for this compound, structural insights can be inferred from analogous triazole-thiol derivatives. For example, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CCDC 270378) demonstrates:
- Bond Lengths : Triazole N–N bonds (1.35–1.40 Å), triazole C–N bonds (1.30–1.35 Å), and thiol S–H bonds (1.75–1.80 Å).
- Hydrogen Bonding : Intramolecular hydrogen bonds between the thiol proton and adjacent nitrogen atoms (N–H distances: 2.0–2.5 Å).
- Packing Motifs : Stacking interactions between aromatic substituents (e.g., pyridinyl or pyrrol-2-yl groups) stabilize the crystal lattice.
Comparative Structural Analysis with Analogous Triazole-Thiol Derivatives
The compound’s structure diverges from other triazole-thiol derivatives in substituent composition and spatial arrangement.
Structural Implications :
- Steric Effects : The pyrrol-2-ylmethyl group introduces greater steric bulk compared to pyridinyl or methoxypropyl substituents, influencing molecular packing and reactivity.
- Electronic Effects : Electron-donating pyrrol-2-yl groups may enhance thiol stability relative to electron-withdrawing substituents (e.g., chlorophenyl).
Properties
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-6-15-10(12-13-11(15)16)8-9-5-4-7-14(9)2/h3-5,7H,1,6,8H2,2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHALCWZBNECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of allyl bromide with 1-methyl-1H-pyrrole-2-carbaldehyde to form an intermediate, which is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is its antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane integrity and function. Research indicates that this compound exhibits potent antifungal activity against pathogens such as Candida albicans and Aspergillus niger, making it a candidate for developing new antifungal agents.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds, including this specific compound, showed significant inhibition against fungal strains resistant to conventional treatments. The study highlighted its potential as a lead compound for further development in antifungal therapy .
Agricultural Applications
In agriculture, triazole derivatives are frequently utilized as fungicides. The compound's ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases, thereby enhancing agricultural productivity.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 20 | 200 |
| Fusarium oxysporum | 18 | 150 |
This table illustrates the effectiveness of the compound at varying concentrations against different fungal pathogens.
Potential as a Drug Candidate
The structural features of this compound suggest potential applications in drug design, particularly for conditions requiring modulation of biological pathways influenced by fungal infections or other microbial activities. Its unique thiol group may enhance its reactivity and interaction with biological targets.
Insights from Research
Research has indicated that similar triazole compounds can act as inhibitors for certain enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism underlines the potential of this compound in therapeutic applications beyond antifungal activity .
Biochemical Research
In biochemical studies, this compound has been employed as a reagent to investigate various enzymatic reactions and pathways. Its ability to form complexes with metal ions can be useful in studying metalloproteins and enzyme mechanisms.
Case Study
A recent investigation into enzyme inhibition mechanisms utilized this triazole derivative to elucidate the interaction between metal ions and specific enzymes involved in metabolic pathways. The results provided insights into potential therapeutic targets for metabolic disorders .
Mechanism of Action
The mechanism of action of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, affecting molecular recognition and binding .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 4
- 4-Allyl vs. Such derivatives have shown promise in molecular docking studies targeting anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) .
Table 1: Substituent Effects at Position 4
Substituent Variations at Position 5
- Pyrrole vs. Pyridine :
Replacing the 1-methylpyrrole with pyridine (e.g., 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol ) introduces a basic nitrogen, altering electronic properties and hydrogen-bonding capacity. Pyridine-containing analogues (e.g., compounds 6a–c in ) exhibit melting points ranging from 161°C to 184°C and yields of 50–83%, suggesting varied crystallinity and synthetic efficiency . - Benzimidazole and Quinoline: Derivatives like 4-aryl-5-[(2-methylbenzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol () and 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol () demonstrate expanded π-systems, enhancing interactions with hydrophobic enzyme pockets. The quinoline-based compounds induce EGFR degradation, a mechanism distinct from kinase inhibition .
Table 2: Substituent Effects at Position 5
Modifications at the Thiol Group
- S-Alkylation: Alkylation of the thiol group (e.g., S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol) improves metabolic stability and bioavailability. These derivatives show comparable ADME profiles to known drugs in silico studies .
- Methyl Disulfides: Compounds like 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol () form disulfide bonds, enhancing antibacterial and biofilm-inhibitory effects. However, this modification may reduce cell permeability due to increased polarity .
Antiradical and Antioxidant Activities
Triazole-thiols with pyrazole substituents (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibit moderate DPPH radical scavenging activity ().
Biological Activity
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This triazole derivative exhibits potential pharmacological properties that make it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and antibacterial properties, along with relevant case studies and research findings.
- Chemical Formula : C₁₁H₁₄N₄S
- CAS Number : 869948-06-1
- Molecular Weight : 234.32 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various triazole derivatives, including the compound , it was found that it exhibited significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma) cells. The IC50 values indicated a strong inhibitory effect compared to standard chemotherapeutic agents .
Antifungal Activity
The compound has also been assessed for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol synthesis.
Research Findings:
In vitro tests demonstrated that the compound effectively inhibited the growth of various fungal strains, showing potential as a new antifungal agent. The mechanism is believed to involve disruption of fungal cell membrane integrity .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 μg/mL |
| Aspergillus niger | 16 μg/mL |
| Cryptococcus neoformans | 4 μg/mL |
Antibacterial Activity
The antibacterial efficacy of this compound has been explored against several bacterial pathogens.
Study Overview:
A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets within cells. The triazole ring structure is known to facilitate binding with enzymes involved in critical metabolic pathways, leading to apoptosis in cancer cells and inhibition of pathogen growth.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. Key steps include:
- Acylation and hydrazinolysis of pyrrole derivatives (e.g., indole-3-butanoic acid) to form intermediates.
- Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization to form the triazole-thiol core .
- Reaction conditions (solvent, temperature, catalyst) critically affect yield. Ethanol or DMF at 60–100°C under reflux optimizes cyclization efficiency .
Table 1: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazinolysis | Ethanol | 80 | 65–70 | |
| Cyclization | DMF | 100 | 75–80 | |
| Alkylation (S-derivatives) | Methanol | 60 | 60–65 |
Q. How is the structural identity of this compound validated?
Methodological Answer: Structural confirmation employs:
- Elemental analysis to verify stoichiometry.
- 1H NMR and IR spectroscopy to identify functional groups (e.g., thiol S-H stretch at 2550–2600 cm⁻¹) .
- High-performance liquid chromatography (HPLC) with mass spectrometry for purity assessment (>95%) .
Q. What initial biological screening approaches are used to evaluate its activity?
Methodological Answer:
- In silico molecular docking against targets like anaplastic lymphoma kinase (ALK, PDB: 2XP2), cyclooxygenase-2 (COX-2), and lanosterol 14α-demethylase (CYP51) to predict binding affinities .
- ADME analysis using tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models?
Methodological Answer:
- Perform single-crystal X-ray diffraction using SHELXL ( ) to resolve ambiguities in bond lengths/angles.
- Compare with density functional theory (DFT) -optimized structures (e.g., Gaussian 09) to validate computational models .
- Use visualization tools (ORTEP-III) to overlay experimental and theoretical structures, identifying steric/electronic discrepancies .
Q. What strategies address variability in biological activity across derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., allyl vs. methylphenyl groups) and test against kinase/COX-2 targets .
- Free-energy perturbation (FEP) simulations to quantify substituent effects on binding energies .
Table 2: SAR of Key Derivatives
| Derivative Substituent | Target (IC₅₀, µM) | Reference |
|---|---|---|
| 4-Allyl, 5-(pyrrole-2-yl) | ALK: 12.3 | |
| 4-(4-Chlorophenyl), 5-pyrrole | COX-2: 8.7 | |
| 5-(Indole-3-yl)propyl | CYP51: 15.9 |
Q. How can synthetic byproducts interfere with biological assays, and how are they mitigated?
Methodological Answer:
- Byproducts (e.g., disulfides from thiol oxidation) may exhibit off-target activity.
- Purification protocols : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the main product (>98% purity) .
- LC-MS/MS monitoring during synthesis to detect and quantify impurities .
Q. What advanced computational methods validate docking predictions?
Methodological Answer:
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein complex stability over 100-ns trajectories .
- Binding free energy calculations (MM-PBSA/GBSA) to refine docking scores .
Contradiction Analysis in Data
Q. How to reconcile conflicting bioactivity data between in silico and in vitro studies?
Methodological Answer:
- Dose-response assays (e.g., MTT for cytotoxicity) to confirm computational predictions.
- Proteomic profiling (e.g., phosphokinase arrays) to identify off-target effects not modeled in docking .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
